molecular formula C13H12N2O2S B2759681 N-[(4-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide CAS No. 2411294-05-6

N-[(4-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide

Cat. No. B2759681
CAS RN: 2411294-05-6
M. Wt: 260.31
InChI Key: NOWNVDKUJHLMSF-UHFFFAOYSA-N
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Description

“N-[(4-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .


Synthesis Analysis

The synthesis of this compound involves the combination of thiazole and sulfonamide, groups with known antibacterial activity . The molecules are investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .


Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

The comparative antibacterial behaviour of drug–peptide complex, drug alone and peptide alone indicates a distinctive mode of action of the drug–peptide complex, that is not the simple sum total of its constituent components .

Future Directions

The future directions of this compound involve the synthesis of simpler molecules with more suitable drug-like properties . This includes the modification of the central 2-aminothiazole core and the overall structure to obtain simpler molecules .

properties

IUPAC Name

N-[(4-phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c16-13(11-7-17-11)14-6-12-15-10(8-18-12)9-4-2-1-3-5-9/h1-5,8,11H,6-7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWNVDKUJHLMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)NCC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide

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